2-(Aminomethyl)oxolane-3-carboxylic acid hydrochloride
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Overview
Description
2-(Aminomethyl)oxolane-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H12ClNO3 and a molecular weight of 181.62 g/mol . It is also known by its IUPAC name, 2-(aminomethyl)tetrahydrofuran-3-carboxylic acid hydrochloride . This compound is typically found in a powder form and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)oxolane-3-carboxylic acid hydrochloride involves several steps. One common method includes the reaction of tetrahydrofuran with formaldehyde and ammonium chloride under acidic conditions to form the intermediate compound. This intermediate is then subjected to further reactions to introduce the carboxylic acid group and form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)oxolane-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of 2-(aminomethyl)oxolane-3-carboxylic acid, such as oxo derivatives, amine derivatives, and substituted compounds .
Scientific Research Applications
2-(Aminomethyl)oxolane-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)oxolane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. This compound can modulate enzyme activity and affect biochemical pathways, making it valuable in research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)tetrahydrofuran-3-carboxylic acid: Similar in structure but lacks the hydrochloride group.
3-(Aminomethyl)oxolane-2-carboxylic acid: Differently positioned functional groups.
2-(Aminomethyl)oxolane-4-carboxylic acid: Variation in the position of the carboxylic acid group.
Uniqueness
2-(Aminomethyl)oxolane-3-carboxylic acid hydrochloride is unique due to its specific functional group arrangement, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly useful in specialized research applications and industrial processes .
Properties
IUPAC Name |
2-(aminomethyl)oxolane-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c7-3-5-4(6(8)9)1-2-10-5;/h4-5H,1-3,7H2,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEDTYUGVUIVCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C(=O)O)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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